molecular formula C11H8N2O4 B11875749 Methyl 5-nitroisoquinoline-6-carboxylate

Methyl 5-nitroisoquinoline-6-carboxylate

Katalognummer: B11875749
Molekulargewicht: 232.19 g/mol
InChI-Schlüssel: ZDSXTWDCTJWAQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-nitroisoquinoline-6-carboxylate typically involves the nitration of isoquinoline derivatives followed by esterification. One common method includes the nitration of isoquinoline-6-carboxylic acid using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position. The resulting 5-nitroisoquinoline-6-carboxylic acid is then esterified using methanol in the presence of a catalyst such as sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-nitroisoquinoline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide or other nucleophiles in a suitable solvent.

    Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Reduction: 5-Aminoisoquinoline-6-carboxylate.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

    Ester Hydrolysis: 5-Nitroisoquinoline-6-carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Methyl 5-nitroisoquinoline-6-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its ability to interact with various biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Methyl 5-nitroisoquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Nitroisoquinoline-6-carboxylic acid: Similar structure but lacks the ester group.

    6-Isoquinolinecarboxylic acid, 5-nitro-, methyl ester: Another name for Methyl 5-nitroisoquinoline-6-carboxylate.

    5-Aminoisoquinoline-6-carboxylate: The reduced form of this compound.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H8N2O4

Molekulargewicht

232.19 g/mol

IUPAC-Name

methyl 5-nitroisoquinoline-6-carboxylate

InChI

InChI=1S/C11H8N2O4/c1-17-11(14)9-3-2-7-6-12-5-4-8(7)10(9)13(15)16/h2-6H,1H3

InChI-Schlüssel

ZDSXTWDCTJWAQS-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=C(C2=C(C=C1)C=NC=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.